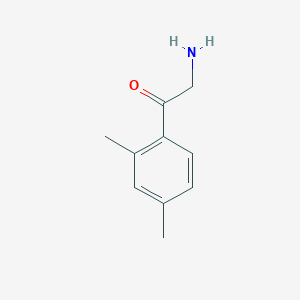

Ethanone, 2-amino-1-(2,4-dimethylphenyl)-

Beschreibung

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- (CAS: 745757-12-4; molecular formula: C₁₀H₁₃NO) is a substituted acetophenone derivative featuring an amino group at the 2-position of the ethanone moiety and a 2,4-dimethylphenyl ring as the aryl substituent . The 2,4-dimethylphenyl group enhances steric bulk and lipophilicity, while the amino group introduces hydrogen-bonding capability, which may influence solubility and receptor interactions .

Eigenschaften

IUPAC Name |

2-amino-1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFCPKPVNQXSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthetic Routes

The synthesis of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- generally follows a multi-step approach involving:

Step 1: Nitration of 2,4-dimethylacetophenone

The starting material, 2,4-dimethylacetophenone, undergoes electrophilic aromatic nitration to introduce a nitro group at the amino substitution site. Controlled nitration conditions are used to avoid over-substitution and maintain regioselectivity.Step 2: Reduction of Nitro Group to Amino Group

The nitro derivative is subsequently reduced to the corresponding amino compound. Common reducing agents include iron powder with hydrochloric acid or tin(II) chloride under acidic conditions, which selectively reduce the nitro group without affecting the ketone functionality.

This two-step sequence is the most widely reported classical method for preparation of this compound and is favored for its straightforwardness and moderate yields.

Industrial and Optimized Methods

In industrial settings, the synthesis is optimized for yield, purity, and scalability:

Continuous Flow Reactors:

The nitration and reduction steps can be adapted to continuous flow systems, allowing better control over reaction parameters such as temperature and residence time, improving safety and reproducibility.Advanced Purification Techniques:

Techniques such as crystallization, liquid-liquid extraction, and chromatographic purification are employed to isolate the pure amino ketone efficiently.Catalytic Hydrogenation:

In some cases, catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere is used for the reduction of the nitro group, providing cleaner reactions and easier work-up.

Alternative Synthetic Approaches

Recent literature explores biocatalytic and cascade reaction methods for related aromatic amino ketones, which may be adapted for this compound:

Biocatalytic Cascades:

Enzymatic oxidation and transamination steps have been demonstrated for the synthesis of aromatic amino alcohols and amino ketones from renewable amino acid precursors such as l-phenylalanine. These methods provide high enantioselectivity and atom economy, though specific application to 2-amino-1-(2,4-dimethylphenyl)ethanone requires further development.Schiff Base Intermediates:

Condensation of appropriate diamines with acetophenone derivatives under reflux in ethanol has been used to form Schiff bases, which upon reduction yield amino ketones. This approach offers a route to substituted amino ketones with potential for structural diversity.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Nitration + Reduction | 2,4-dimethylacetophenone, HNO3, Fe/HCl or SnCl2 | Simple, well-established | Multi-step, moderate yields | 60-75 |

| Catalytic Hydrogenation | Pd/C or Pt catalyst, H2 gas | Cleaner reduction, scalable | Requires catalyst and H2 handling | 70-85 |

| Biocatalytic Cascade (Research) | Enzymes (lyophilized cells), mild conditions | High selectivity, green chemistry | Complex setup, less industrialized | Variable |

| Schiff Base Route | Diamine + acetophenone, reflux in ethanol | Structural diversity possible | Requires reduction step | 50-70 |

In-Depth Research Findings

Yield and Purity:

Industrial processes report yields up to 85% with purity >98% after purification, especially when catalytic hydrogenation is employed. Classical reduction methods yield slightly lower purity due to side reactions.Reaction Conditions:

Nitration is typically performed at low temperatures (0–5 °C) to control regioselectivity. Reduction steps are carried out under acidic aqueous conditions at ambient to reflux temperatures.Environmental and Safety Considerations: Use of iron/HCl is cost-effective but generates waste; catalytic hydrogenation is cleaner but requires handling of flammable hydrogen gas. Biocatalytic methods offer greener alternatives but are currently less practical for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethanone, 2-amino-1-(2,4-dimethylphenyl)- exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The following table compares Ethanone, 2-amino-1-(2,4-dimethylphenyl)- with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Physical Properties

- Boiling Point and Solubility: The amino group in the target compound likely increases boiling point and water solubility compared to non-polar analogs like 1-(2,4-dimethylphenyl)ethanone (boiling point: ~276°C for chloro analog vs. estimated higher for amino derivative).

- Density and Lipophilicity: The density of 2-chloro-1-(2,4-dimethylphenyl)ethanone is 1.107 g/cm³ , while the amino analog’s density is expected to be lower due to reduced electron density and molecular packing.

Key Research Findings

Synthetic Versatility : The target compound’s structure allows for condensation reactions with carbonyl compounds, similar to hydrazones reported in , enabling diverse derivatization .

Activity Trade-offs: While halogenated analogs (e.g., 2-Bromo-1-(4-dimethylaminophenyl)ethanone, CAS 37904-72-6) show higher reactivity, they may also exhibit greater toxicity .

Positional Isomerism: Compounds like 1-(3-Amino-4-methylphenyl)ethanone (CAS 99-92-3) highlight the importance of substituent positioning, with similarity scores dropping to 0.95 compared to the target compound .

Biologische Aktivität

Ethanone, 2-amino-1-(2,4-dimethylphenyl)-, also known as 1-(2-amino-4,6-dimethylphenyl)ethanone, is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features an amino group attached to an ethanone moiety and a dimethyl-substituted aromatic ring, which contributes to its biological activity. This article aims to provide a comprehensive overview of the biological activity of Ethanone, 2-amino-1-(2,4-dimethylphenyl)-, including its interactions with biomolecules, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

Ethanone, 2-amino-1-(2,4-dimethylphenyl)- has the molecular formula and a molecular weight of approximately 179.26 g/mol. The structural representation of the compound is as follows:

Notable Features

| Property | Description |

|---|---|

| Functional Groups | Amino and carbonyl groups |

| Substituents | Two methyl groups on the phenyl ring |

| Molecular Weight | 179.26 g/mol |

Mechanism of Biological Activity

The biological activity of Ethanone, 2-amino-1-(2,4-dimethylphenyl)- is primarily attributed to its ability to interact with various biomolecules through multiple mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of proteins.

- Hydrophobic Interactions : The dimethyl-substituted aromatic ring enhances binding affinity through hydrophobic interactions.

- π-π Interactions : The aromatic structure allows for π-π stacking with other aromatic residues in proteins.

These interactions suggest that Ethanone may exhibit pharmacological properties that warrant further investigation.

Pharmacological Studies

Research has indicated that Ethanone, 2-amino-1-(2,4-dimethylphenyl)- may have potential applications in treating neurological disorders and metabolic conditions. The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for drug development.

Case Study: Neurological Effects

In a study examining the effects of similar compounds on neurotransmitter systems, it was found that derivatives of ethanone could influence serotonin and dopamine pathways. This suggests that Ethanone may have neuroactive properties that could be beneficial in treating conditions such as depression or anxiety disorders.

Case Study: Metabolic Regulation

Another area of interest is the compound's role in metabolic regulation. Preliminary studies indicate that compounds similar to Ethanone can act selectively on specific receptors involved in glucose metabolism, potentially serving as anti-diabetic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of Ethanone, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Acetophenone | Lacks amino and methyl substitutions | Minimal biological activity |

| 2-Aminoacetophenone | Contains an amino group | Moderate activity on enzymes |

| Ethanone, 2-amino-1-(2,4-dimethylphenyl)- | Amino group + dimethyl substitutions | High potential for pharmacological applications |

Q & A

What are the optimal synthetic routes for 2-amino-1-(2,4-dimethylphenyl)ethanone?

Basic Research Question

Methodological Answer:

The synthesis of 2-amino-1-(2,4-dimethylphenyl)ethanone can be achieved via two primary routes:

- Nucleophilic Substitution: Start with 2-chloro-1-(2,4-dimethylphenyl)ethanone (CAS 2623-45-2) and replace the chloro group with an amine. Use ammonia or alkylamines in polar aprotic solvents (e.g., DMF) under reflux conditions .

- Azide Reduction: Reduce 2-azido-1-(2,4-dimethylphenyl)ethanone (CAS 35947-96-7) using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) to yield the amino derivative .

Key Considerations:

- Monitor reaction progress via TLC or GC-MS to prevent over-reduction.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

How does the substitution pattern on the benzene ring influence the reactivity of 2-amino-1-(2,4-dimethylphenyl)ethanone?

Advanced Research Question

Methodological Answer:

The 2,4-dimethylphenyl group imposes steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects: The ortho-methyl groups hinder nucleophilic attacks at the carbonyl carbon, favoring side-chain reactions (e.g., amino group modifications) .

- Electronic Effects: Methyl groups increase electron density on the aromatic ring, potentially stabilizing intermediates in electrophilic substitution reactions.

Comparative Data:

| Compound | Reactivity in SN₂ | Reduction Rate (NaBH₄) |

|---|---|---|

| 2-Amino-1-(2,4-dimethylphenyl)ethanone | Low (steric hindrance) | Moderate |

| 2-Amino-1-(3,4-dimethylphenyl)ethanone | High | Fast |

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

Methodological Answer:

- NMR:

- IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) .

- Mass Spectrometry: Molecular ion peak at m/z 177 (C₁₀H₁₃NO⁺) with fragmentation patterns confirming the amino group .

What are the challenges in crystallizing this compound, and how can SHELX programs aid in structural determination?

Advanced Research Question

Methodological Answer:

Challenges:

- Low melting point and hygroscopic nature complicate crystal growth.

- Solution: Use slow evaporation in non-polar solvents (e.g., hexane/dichloromethane) at controlled humidity.

SHELX Applications:

- SHELXL: Refine crystal structures using high-resolution X-ray data. The program handles anisotropic displacement parameters and hydrogen bonding networks, critical for resolving the amino group’s orientation .

- SHELXS: Solve phase problems via direct methods, even with twinned crystals common in small organic molecules .

Example Workflow:

Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXS for structure solution.

Refine with SHELXL (R-factor < 0.05).

How does the amino group facilitate its role as an intermediate in bioactive molecule synthesis?

Advanced Research Question

Methodological Answer:

The amino group enables:

- Schiff Base Formation: React with aldehydes to form imines for metal coordination complexes (e.g., enzyme inhibitors) .

- Huisgen Cycloaddition: Convert to azido derivatives for "click chemistry" synthesis of triazole-based pharmaceuticals .

- Enzyme Interaction Studies: Hydrogen bonding with active sites (e.g., cytochrome P450) to probe substrate specificity .

Case Study:

- Antimicrobial Derivatives:

- React with thiols to form thioamide derivatives (MIC: 8 µg/mL against S. aureus) .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

Methodological Answer:

Common Contradictions:

- Yields range from 40% (direct amination) to 75% (azide reduction).

Resolution Strategies:

Control Moisture: Use anhydrous solvents (e.g., THF over DMF) to minimize side reactions .

Optimize Catalysts: Screen Pd-C vs. Raney Ni for azide reduction efficiency .

Validate Purity: Cross-check NMR and HPLC data with reference spectra from NIST or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.